molecular formula C19H18N2O5 B12883398 2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide CAS No. 89205-24-3

2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide

Cat. No.: B12883398
CAS No.: 89205-24-3
M. Wt: 354.4 g/mol
InChI Key: AHLPYPYPMMOUDM-UHFFFAOYSA-N
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Description

2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide is a synthetic organic compound characterized by the presence of a phenyl group and a trimethoxyphenyl group attached to an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with phenylacetic acid derivatives under acidic or basic conditions to form the oxazole ring. The reaction is often catalyzed by reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the carbonyl group, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It exhibits promising anti-cancer, anti-inflammatory, and anti-microbial properties, making it a candidate for drug development.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and leads to anti-cancer effects. Additionally, the compound may interact with other proteins involved in signal transduction pathways, contributing to its biological activities.

Comparison with Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of genital warts and exhibits similar anti-mitotic activity.

    Combretastatin: A potent microtubule-targeting agent with structural similarities.

Uniqueness: 2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

89205-24-3

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

2-phenyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C19H18N2O5/c1-23-13-9-12(10-14(24-2)17(13)25-3)16-15(18(20)22)21-19(26-16)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,20,22)

InChI Key

AHLPYPYPMMOUDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(N=C(O2)C3=CC=CC=C3)C(=O)N

Origin of Product

United States

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